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Clinical Trial Results of DIM Supplementation

Patient Population & Intervention & Key Efficacy Key Safety & Interaction
Context Comparator Outcomes Findings

| Women taking tamoxifen for breast cancer (Adjuvant setting) [1] | DIM (BR-DIM): 150 mg twice daily
for 12 months vs. Placebo | * Urinary 2/16a-OHE1 ratio (primary endpoint) [1] 1 Serum Sex Hormone-
Binding Globulin (SHBG) [1] | Plasma levels of tamoxifen metabolites (endoxifen, 4-OH-tamoxifen, N-
desmethyl-tamoxifen) [1] | Minimal adverse events, comparable to placebo [1] | | Postmenopausal women
using transdermal estradiol patches (Biomarker interaction study) [2] | DIM supplement + transdermal
estradiol vs. Transdermal estradiol alone (Observational) | Significant alterations in urinary estrogen
metabolite profile [2] 1 2-OHE1/16a-OHE] ratio [2] | Potential drug-supplement interaction may alter MHT
effectiveness [2] | | Patients with Thyroid Proliferative Disease (TPD) (Pre-surgical pilot) [3] | DIM: 300
mg/day for 14 days vs. Pre-DIM baseline (No control group) | t Urinary 2-OHE1/16a-OHE]1 ratio [3] DIM

detected in thyroid tissue, serum, and urine [3] | Well-tolerated in this short-term study [3] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the methodologies used in the key

trials.
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Trial in Patients on Tamoxifen [1]

¢ Design: Randomized, double-blind, placebo-controlled trial.
e Participants: Women prescribed tamoxifen for =3 months for early-stage breast cancer or primary

prevention.
¢ Intervention: BioResponse-DIM (BR-DIM) 150 mg orally twice daily for 12 months.
e Primary Endpoint: Change in urinary 2/16a-hydroxyestrone (2/16a-OHE1) ratio.
e Key Biomarker Methods:
o Urinary Estrogen Metabolites: Measured via HPLC-MS with electrospray ionization from urine
samples collected at baseline, 6, and 12 months.
o Serum Hormones & SHBG: Estradiol (E2), estrone (E1), and SHBG measured by HPLC-MS
and ELISA, respectively.
o Tamoxifen Metabolites: Plasma levels of endoxifen, 4-OH-tamoxifen, and N-desmethyl-
tamoxifen analyzed.
o Breast Density: Assessed via mammography (Cumulus software) and fat-water ratio MRI.

Interaction Study with Menopausal Hormone Therapy [2]

e Design: Retrospective, observational cohort study of laboratory data.
o Data Source: De-identified clinical laboratory results from postmenopausal women using a

transdermal estradiol patch.
e Groups: 108 women concurrently taking DIM vs. 1,350 women using the patch alone.

e Biomarker Method:

o Urinary Estrogen Profiles: Participants collected four urine samples throughout the day.
Estrogen metabolites (E1, E2, E3, 2-OHE1, 160-OHEL, etc.) were extracted from filter paper
strips and analyzed using a validated LC-MS method. Differences were assessed using
Wilcoxon rank-sum tests and multivariable linear regression.

DIM's Mechanism of Action and Experimental Workflow

DIM's primary investigated mechanism in a hormonal context is the modulation of estrogen metabolism
towards less proliferative pathways. The following diagram illustrates this pathway and its potential

interaction with hormone therapy.
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Potential Interaction with Hormone Therapy
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This diagram illustrates how DIM induces cytochrome P450 enzymes (CYP1A1/1A2), shifting estrogen
metabolism toward the less proliferative 2-hydroxyestrone (2-OHE1) and away from the more proliferative
16a-hydroxyestrone (16a-OHE1), thereby increasing their ratio [1] [3] [4]. A key area of investigation is the
potential interaction when this pathway is activated concurrently with menopausal hormone therapy (MHT),

which may lead to an altered overall hormonal profile [2].
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The general workflow for clinical trials investigating DIM in a hormonal context typically follows the path

outlined below.
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This experimental workflow visualizes the common structure of DIM clinical trials, such as the one involving

patients on tamoxifen [1]. The process begins with participant screening and collection of baseline
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biomarker samples, followed by randomization to the intervention or control arm. After a treatment period,

samples are collected again and analyzed against primary and secondary endpoints.

Interpretation and Research Implications

For drug development professionals, the current data suggests several critical considerations:

¢ Adjunct, Not Alternative: Evidence positions DIM as a potential adjunct to standard care (e.g.,
tamoxifen) that may favorably modulate metabolic pathways, not as a standalone replacement [1].

¢ Crucial Interaction Potential: DIM significantly alters estrogen profiles in women using transdermal
hormone therapy [2]. This underscores the need to screen for supplement use in clinical trials and
practice, as undisclosed use could confound results and efficacy of standard treatments.

¢ Bioavailability is Key: The cited studies used specific, absorption-enhanced formulations of DIM
(e.g., BR-DIM, BioResponse-DIM) [1] [3]. The pharmacokinetic challenges of DIM, including low
solubility and poor bioavailability [5], mean that results from these trials may not be directly
translatable to all commercially available supplements.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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